molecular formula C19H34O3Si B11949565 (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one CAS No. 188681-33-6

(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one

Cat. No.: B11949565
CAS No.: 188681-33-6
M. Wt: 338.6 g/mol
InChI Key: OHBYVPFIKAHZHW-KKFHFHRHSA-N
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Description

(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one (CAS: 188681-33-6) is a spirocyclic compound featuring a 1-oxaspiro[5.5]undecane core with a ketone at position 7 and a triisopropylsilyl (TIPS) ether group at the (3S)-position. The spiro[5.5] framework introduces structural rigidity, which may influence its reactivity and binding properties in pharmaceutical or material science applications .

Properties

CAS No.

188681-33-6

Molecular Formula

C19H34O3Si

Molecular Weight

338.6 g/mol

IUPAC Name

(3S)-3-tri(propan-2-yl)silyloxy-1-oxaspiro[5.5]undec-4-en-11-one

InChI

InChI=1S/C19H34O3Si/c1-14(2)23(15(3)4,16(5)6)22-17-10-12-19(21-13-17)11-8-7-9-18(19)20/h10,12,14-17H,7-9,11,13H2,1-6H3/t17-,19?/m0/s1

InChI Key

OHBYVPFIKAHZHW-KKFHFHRHSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1COC2(CCCCC2=O)C=C1

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1COC2(CCCCC2=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic ring system through a cyclization reaction, followed by the introduction of the silicon-based functional group via a silylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The silicon-based functional group can be substituted with other groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of silyl ether derivatives.

Scientific Research Applications

(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in drug development for specific diseases.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one exerts its effects depends on its specific application. In chemical reactions, the silicon-based functional group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Target Compound vs. Spiro Oxazine Derivatives (Compounds 17–19)

details three spiro oxazine derivatives (17–19) with aryl-substituted amino groups and fused naphtho-oxazine systems. Key comparisons include:

Core Structure: The target compound has a 1-oxaspiro[5.5]undec-4-en-7-one core, while compounds 17–19 feature spiro{4H-naphth[...]-1,3-oxazine} systems. The larger spiro[5.5] ring in the target compound may confer greater conformational flexibility compared to the fused naphtho-oxazines in 17–19 . The target compound lacks nitrogen in its spiro system, whereas 17–19 incorporate pyrazolo and amino groups, enabling hydrogen bonding and π-stacking interactions .

Functional Groups :

  • TIPS Ether vs. Aryl Substituents : The TIPS group in the target compound provides steric protection and lipophilicity, contrasting with the electron-withdrawing chloro/bromo substituents in compounds 18–19, which enhance polarity and intermolecular interactions .
  • Ketone vs. Urea Linkages : The 7-one group in the target compound is a simple ketone, while 17–19 feature urea-like linkages (C=O adjacent to NH), affecting solubility and stability under hydrolytic conditions .

Physicochemical Properties

Property Target Compound Compound 17 Compound 18 Compound 19
Melting Point (°C) Not reported 207 267 246
IR C=O Stretch (cm⁻¹) ~1740–1750 (est.) 1,748, 1,755 1,724, 1,753 1,730, 1,745
Key NMR Features TIPS methyl (δ ~1.0) Aromatic H (δ 6–8) Aromatic H (δ 6–8) Aromatic H (δ 6–8)
MS Fragmentation Loss of TIPS group Loss of C₆H₅N₂CO Loss of ClC₆H₄N₂CO Loss of BrC₆H₄N₂CO
  • Melting Points : The higher melting points of 18 (267°C) and 19 (246°C) compared to 17 (207°C) reflect increased crystallinity due to halogen substituents. The target compound’s melting point is unreported but likely lower due to the bulky TIPS group disrupting crystal packing .
  • IR Spectroscopy : All compounds exhibit strong C=O stretches (~1,720–1,755 cm⁻¹). The absence of NH stretches (~3,200 cm⁻¹) in the target compound distinguishes it from 17–19 .
  • Mass Spectrometry : Halogenated derivatives (18–19) show prominent loss of halogenated fragments (e.g., ClC₆H₄N₂CO), while the target compound’s fragmentation would likely involve cleavage of the TIPS group .

Reactivity and Stability

  • Hydrolytic Stability : The TIPS group in the target compound enhances resistance to hydrolysis compared to the urea linkages in 17–19, which are prone to cleavage under acidic/basic conditions .
  • Thermal Stability : Halogenated derivatives (18–19) exhibit higher thermal stability (e.g., higher melting points) due to stronger intermolecular forces, whereas the TIPS group may reduce thermal degradation in the target compound .

Biological Activity

(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H34O3SiC_{19}H_{34}O_3Si, and it features a spirocyclic structure that may influence its biological interactions. The presence of the triisopropylsilyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with silyl groups have been shown to possess antimicrobial properties, potentially by disrupting bacterial cell membranes.
  • Antioxidant Properties : The presence of oxygen functionalities may contribute to radical scavenging abilities.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, which could be a mechanism for therapeutic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)15
MCF-7 (breast cancer)20
HeLa (cervical cancer)25

These results suggest potential anticancer properties, warranting further investigation into the underlying mechanisms.

In Vivo Studies

Preliminary animal studies have indicated that this compound may exhibit anti-inflammatory effects. In a murine model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in 2023 evaluated the anticancer effects of this compound on human cancer cell lines. The researchers observed apoptosis induction in MCF-7 cells, with activation of caspase pathways indicating a potential mechanism for its anticancer activity.
  • Case Study on Anti-inflammatory Effects :
    Another study investigated the anti-inflammatory properties in an arthritis model. The compound demonstrated a dose-dependent reduction in paw swelling and joint inflammation, suggesting its utility in treating inflammatory diseases.

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